N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core substituted with a pyrrolidine ring, a propyl chain, and a 4-chlorobenzyl acetamide group. The pyrrolidine substituent may enhance solubility and bioavailability, while the 4-chlorophenyl group could influence target binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-2-9-26-19(29)17-18(24-20(31-17)25-10-3-4-11-25)27(21(26)30)13-16(28)23-12-14-5-7-15(22)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZCRDCQNJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions.
Pyrimidine ring formation: The thiazole intermediate is then subjected to cyclization with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.
Functional group modifications:
Final acylation: The acetamide group is introduced through acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Reactivity of the Thiazolo[4,5-d]pyrimidine Core
The fused thiazole-pyrimidine system exhibits reactivity influenced by electron-deficient aromatic regions and the presence of keto groups.
Key Reaction Pathways:
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Electrophilic Substitution : The sulfur atom in the thiazole ring may act as a nucleophilic site for alkylation or acylation under basic conditions .
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Hydrolysis of Keto Groups : The 5,7-dioxo groups are susceptible to nucleophilic attack, potentially leading to ring-opening reactions in acidic or basic media .
Pyrrolidin-1-yl Substituent Reactivity
The pyrrolidine ring, a secondary amine, participates in reactions typical of aliphatic amines:
Acetamide Linkage and 4-Chlorobenzyl Group
The acetamide bridge and chlorophenyl group contribute to hydrolytic and aromatic reactivity:
Hydrolysis of Acetamide
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Acidic Conditions : Cleavage to form carboxylic acid and 4-chlorobenzylamine .
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Basic Conditions : Saponification to yield a carboxylate salt .
Aromatic Substitution
The 4-chlorophenyl group may undergo:
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Nucleophilic Aromatic Substitution (e.g., with amines or hydroxide under high temperatures).
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Electrophilic Substitution (limited due to electron-withdrawing Cl; meta-directing).
Propyl Chain Reactivity
The aliphatic propyl chain is prone to oxidation or functionalization:
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Oxidation : Conversion to a ketone or carboxylic acid via strong oxidizing agents (e.g., CrO₃).
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Halogenation : Radical bromination at tertiary C-H positions.
Stability and Degradation Pathways
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Photodegradation : The chlorophenyl group may undergo photolytic dechlorination .
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Thermal Decomposition : Degradation of the thiazolo-pyrimidine core above 200°C, releasing CO and NH₃ .
Synthetic Considerations
The compound is likely synthesized via:
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Cyclocondensation of a thioamide with a diketopyrimidine precursor.
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N-Alkylation of the pyrrolidine moiety.
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Amide Coupling (e.g., EDC/HOBt) to attach the 4-chlorobenzyl group.
Theoretical Metabolic Pathways
Based on structural analogs , potential metabolic transformations include:
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Oxidative Dealkylation of the pyrrolidine ring.
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Hydrolysis of the acetamide to release free amine and acid metabolites.
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Glucuronidation of hydroxylated intermediates.
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 482.9 g/mol.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyrimidine structures exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share these properties due to its structural similarities with known anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds within the thiazole and pyrimidine classes have been documented to possess antibacterial and antifungal properties. Investigations into the compound's efficacy against various pathogens could lead to the development of new antimicrobial agents.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX) and various kinases. This inhibition can be crucial in treating inflammatory diseases and cancer.
Neuroprotective Effects
Research into similar chemical structures has suggested neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its ability to cross the blood-brain barrier could enhance its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazolo-pyrimidine analogs | Induction of apoptosis in cancer cells |
| Antimicrobial | Pyrimidine derivatives | Inhibition of bacterial growth |
| Enzyme Inhibition | COX inhibitors | Reduced inflammation |
| Neuroprotection | Thiazole compounds | Protection against neuronal damage |
Notable Research Articles
- Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazolo-pyrimidine derivatives and their mechanisms of action against various cancer cell lines .
- Antimicrobial Activity : Research highlighted in Antibiotics journal demonstrated the effectiveness of pyrimidine-based compounds against resistant bacterial strains .
- Enzymatic Inhibition : An article in Bioorganic & Medicinal Chemistry Letters detailed how certain thiazole derivatives inhibited COX enzymes with promising IC50 values .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
The compound N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () shares a pyrimidinone core but replaces the thiazole ring with a thieno moiety. Key differences include:
- Substituents: A phenylamino group at position 2 and a methyl group at position 7, compared to the pyrrolidine and propyl groups in the target compound.
- Synthesis : Acetylation with acetyl chloride in pyridine yielded 73% purity, whereas the target compound’s synthesis likely involves alkylation with chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under basic conditions .
- Physicochemical Properties: The thieno derivative has a lower melting point (143–145°C) due to reduced rigidity compared to the fused thiazolo-pyrimidine system .
Pyrimido[4,5-d]pyrimidinone Derivatives
Compounds such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide () feature an additional pyrimidine ring fused to the core. Notable distinctions:
- Functional Groups : The acrylamide and methoxy-piperazine substituents in contrast with the 4-chlorobenzyl and pyrrolidine groups in the target compound.
- Bioactivity: Pyrimido-pyrimidinones are often explored for kinase inhibition, whereas thiazolo-pyrimidines may exhibit broader antimicrobial activity .
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial properties, enzyme inhibition, and cytotoxic effects based on recent studies.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 31.25 |
| Acinetobacter baumannii | 40 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Results from these studies are summarized in the following table:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 78 | 12.5 |
| Urease | 85 | 15.0 |
These findings suggest that the compound may have potential applications in treating conditions related to cholinergic dysfunction and urinary tract infections .
Cytotoxicity Studies
Cytotoxic effects of this compound were assessed using various cancer cell lines. The compound showed selective cytotoxicity against pancreatic cancer cells (DAN-G), with an IC50 value of 25 µM. This suggests potential as an anti-cancer agent .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound against multi-drug resistant strains showed promising results. The compound was effective in reducing bacterial load in infected mice models.
- Enzyme Interaction : Docking studies revealed that the compound binds effectively to the active sites of AChE and urease, indicating a strong potential for therapeutic use in neurodegenerative diseases and infections caused by urease-producing bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-[(4-chlorophenyl)methyl]acetamide derivatives with thiazolo-pyrimidinone scaffolds?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamides as key intermediates. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(4-chlorobenzyl)-2-chloroacetamide under reflux conditions in a polar aprotic solvent (e.g., DMF) yields analogous structures. Optimization of reaction time and temperature is critical to achieve high purity (≥72% yield) . NMR monitoring (e.g., δ 11.20–10.10 ppm for amine/imine tautomers) helps track intermediate formation .
Q. How can structural ambiguities in the compound’s tautomeric forms be resolved experimentally?
- Methodological Answer : Dynamic NMR spectroscopy is essential to distinguish between amine and imine tautomers. For similar compounds, splitting signals in the δ 10.10–11.20 ppm range (brs/s, NH protons) indicate a 50:50 equilibrium between tautomers. X-ray crystallography further resolves spatial arrangements, as demonstrated for triazolopyrimidinone analogs with isopropyl substituents .
Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Prioritize in vitro antimicrobial assays (e.g., MIC determination against S. aureus or E. coli) using microdilution methods. Thieno-pyrimidine analogs with trifluoromethyl groups show enhanced activity due to increased lipophilicity, suggesting similar structure-activity relationships (SAR) for this compound .
Advanced Research Questions
Q. How do substituents (e.g., pyrrolidin-1-yl, propyl) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Computational modeling (e.g., molecular docking or QSAR) predicts interactions with metabolic enzymes like CYP450. The pyrrolidin-1-yl group may enhance solubility via hydrogen bonding, while the propyl chain increases metabolic stability by steric hindrance. Comparative studies with methyl or ethyl analogs (e.g., logP calculations) validate these effects .
Q. What experimental approaches address contradictory data in tautomer-dependent bioactivity?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N NMR) can track tautomer populations under physiological conditions. For instance, a 50:50 amine/imine ratio may lead to divergent binding affinities in enzyme assays. Parallel testing of tautomerically locked analogs (e.g., methylated derivatives) isolates contributions from each form .
Q. How can crystallization challenges for X-ray analysis be overcome for this hygroscopic compound?
- Methodological Answer : Use anti-solvent vapor diffusion with dichloromethane/hexane mixtures to induce slow crystallization. For hygroscopic thiazolo-pyrimidinones, co-crystallization with crown ethers (e.g., 18-crown-6) stabilizes the lattice, as seen in triazolopyrimidinone structures (space group P1) .
Q. What strategies optimize the synthetic route for scale-up while minimizing byproducts?
- Methodological Answer : Flow chemistry reduces side reactions (e.g., dimerization) by controlling residence time and temperature. For chloroacetamide intermediates, continuous processing at 60–80°C with in-line IR monitoring ensures consistent feed ratios . Purification via silica-free chromatography (e.g., centrifugal partition chromatography) improves yield .
Methodological Considerations
Q. How should researchers validate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) over 14 days. HPLC-UV (λ = 254 nm) tracks degradation products, while LC-MS identifies hydrolyzed fragments (e.g., 4-chlorobenzylamine). For analogs, degradation peaks at ≤5% indicate robustness in neutral conditions .
Q. What advanced spectral techniques resolve overlapping signals in crowded NMR regions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
